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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the in vitro activity of HSK0935, a novel SGLT2 inhibitor, with other

established alternatives in the same class. This guide summarizes key performance data,

details experimental methodologies, and visualizes relevant biological pathways and workflows

to support informed decision-making in research and development.

HSK0935 has been identified as a potent and highly selective inhibitor of the sodium-glucose

cotransporter 2 (SGLT2), a key target in the management of type 2 diabetes.[1] Data from the

initial discovery and preclinical assessment of HSK0935 by Haisco Pharmaceuticals Group

demonstrates its significant inhibitory activity and selectivity.[1] To provide a broader context for

these findings, this guide compares the reported activity of HSK0935 with that of other widely

studied SGLT2 inhibitors: canagliflozin, dapagliflozin, and empagliflozin.

It is important to note that, to date, published data on the in vitro activity of HSK0935 originates

from a single laboratory. Independent, cross-laboratory validation of its potency and selectivity

has not yet been reported in the public domain. The comparative data for other SGLT2

inhibitors presented here is compiled from various independent research publications to

illustrate the range of reported activities and potential inter-laboratory variability.

Comparative In Vitro Activity of SGLT2 Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for

HSK0935 and its key comparators against human SGLT2 (hSGLT2) and human SGLT1
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(hSGLT1). The selectivity ratio (hSGLT1 IC50 / hSGLT2 IC50) is also provided as a measure of

the inhibitor's specificity for SGLT2.

Compound
hSGLT2 IC50
(nM)

hSGLT1 IC50
(nM)

Selectivity
(hSGLT1/hSGL
T2)

Data Source
(Lab/Publicatio
n)

HSK0935 1.3 1096.2 ~843

Haisco

Pharmaceuticals

Group[1]

Canagliflozin 2.2 - 4.2 663 - 1000 ~150 - 250
Multiple

Sources[2][3][4]

Dapagliflozin 0.54 - 6 360 - 1400 ~1200
Multiple

Sources[2][4]

Empagliflozin 1.1 - 3.1 8300 ~2500 - 2700
Multiple

Sources[5]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SGLT2 signaling pathway and a typical experimental

workflow for assessing SGLT2 inhibitor activity.
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SGLT2-mediated glucose reabsorption and inhibition.
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Workflow for SGLT2 Inhibition Assay.
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Experimental Protocols
The following is a representative protocol for a cell-based fluorescent glucose uptake assay to

determine the in vitro potency of SGLT2 inhibitors. This method is adapted from established

protocols for assessing SGLT2 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against human SGLT2 (hSGLT2) expressed in a stable cell line.

Materials:

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2, or a human

kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.

Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal

bovine serum (FBS) and antibiotics.

Assay Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer or similar, containing

NaCl.

Assay Buffer (Sodium-free): KRH buffer with NaCl replaced by an equimolar concentration of

choline chloride.

Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-

Deoxyglucose (2-NBDG).

Test Compounds: HSK0935 and other SGLT2 inhibitors.

Positive Control: A known SGLT inhibitor (e.g., phlorizin).

96-well Plates: Black, clear-bottom plates suitable for fluorescence measurements.

Fluorescence Plate Reader: Capable of excitation at ~485 nm and emission at ~535 nm.

Procedure:

Cell Culture and Seeding:
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Culture the hSGLT2-expressing cells in a humidified incubator at 37°C with 5% CO2.

Seed the cells into 96-well black, clear-bottom plates at a density that allows them to

reach confluence within 24-48 hours.

Compound Preparation:

Prepare stock solutions of the test compounds and positive control in DMSO.

Create serial dilutions of the compounds in the sodium-containing assay buffer to achieve

the desired final concentrations. The final DMSO concentration in the assay should be

kept below 0.5%.

Glucose Uptake Assay:

On the day of the assay, wash the confluent cell monolayers twice with pre-warmed

sodium-containing assay buffer.

Add the diluted test compounds or vehicle (for control wells) to the respective wells.

Include wells for total uptake (vehicle only) and non-specific uptake (sodium-free buffer or

a high concentration of unlabeled D-glucose).

Pre-incubate the plate at 37°C for 15-30 minutes.

Initiate glucose uptake by adding 2-NBDG to each well to a final concentration of 100-200

µM.

Incubate the plate at 37°C for 30-60 minutes.

Termination and Lysis:

Terminate the uptake by aspirating the medium and washing the cells three times with ice-

cold sodium-free assay buffer.

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each

well and incubating for 10 minutes at room temperature.

Fluorescence Measurement and Data Analysis:
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Measure the fluorescence of the cell lysates using a fluorescence plate reader.

Subtract the background fluorescence from wells without cells.

The SGLT2-specific glucose uptake is calculated by subtracting the non-specific uptake (in

sodium-free buffer) from the total uptake (in sodium-containing buffer).

Calculate the percentage of inhibition for each compound concentration relative to the

SGLT2-specific uptake.

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a four-parameter logistic model to determine the IC50 value.

This guide provides a foundational comparison of HSK0935's in vitro activity against

established SGLT2 inhibitors. As more independent data becomes available, a more

comprehensive cross-laboratory validation will be possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Cross-Validation of HSK0935 Activity: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607982#cross-validation-of-hsk0935-activity-in-
different-labs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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